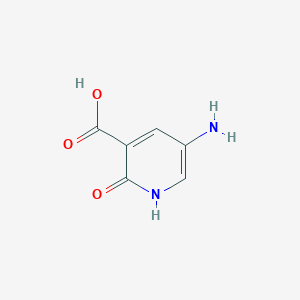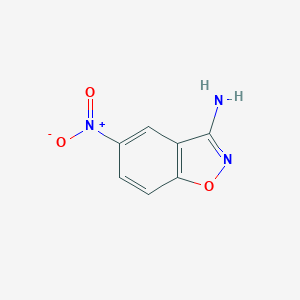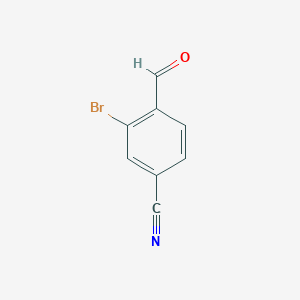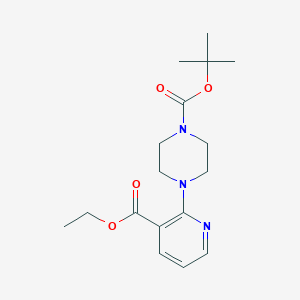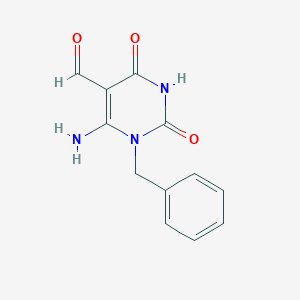![molecular formula C14H20N2O B113286 4-[(Azepan-1-yl)carbonyl]benzylamine CAS No. 923120-30-3](/img/structure/B113286.png)
4-[(Azepan-1-yl)carbonyl]benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Developing Synthetic Approaches New synthetic methods have been developed involving 4-[(Azepan-1-yl)carbonyl]benzylamine and its derivatives. For instance, the synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride is achieved by reacting 4-methyl-benzoic acid with several reagents, yielding different products based on the reactions used (Chen & Ren, 2014).
Optimization in Drug Development Azepane derivatives, including those related to 4-[(Azepan-1-yl)carbonyl]benzylamine, have been evaluated and optimized as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA) in drug development. Notably, the plasma stability of these compounds has been a significant focus, leading to the creation of plasma stable and highly active compounds (Breitenlechner et al., 2004).
Innovations in Heterocyclic Chemistry The compound has been used in the synthesis of novel heterocyclic compounds, such as the synthesis of 5,8-dihydroisoxazolo[4,5-c]azepin-4-ones through the Baylis-Hillman reaction, highlighting its role in creating new isoxazole-annulated heterocycles (Batra & Roy, 2004).
Molecular Interaction and Formation
Thermal Ene Reaction and Azepine Formation The thermal reaction of 2-[N-(alk-2-enyl)benzylamino]-3-vinylpyrido[1,2-a]pyrimidin-4(4H)-ones results in the formation of azepine, showcasing the substance's potential in chemical reactions leading to the creation of specific molecular structures (Noguchi et al., 2007).
Molecular Structure and Hydrogen-Bonded Assembly A study on benzazepine derivatives, which are structurally related to 4-[(Azepan-1-yl)carbonyl]benzylamine, revealed intricate hydrogen-bonded assemblies ranging from zero to three dimensions. This research highlights the compound's significance in understanding molecular interactions and the formation of complex structures (Guerrero et al., 2014).
Propiedades
IUPAC Name |
[4-(aminomethyl)phenyl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLVHNJZPGEBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Azepan-1-yl)carbonyl]benzylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

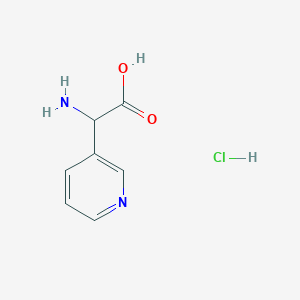
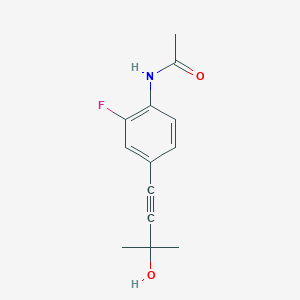
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)

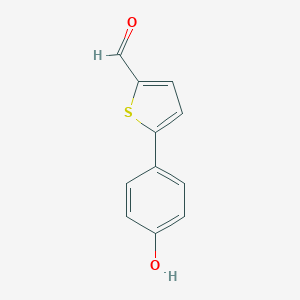

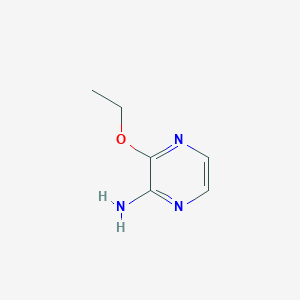
![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
